molecular formula C12H22N2O3 B11768697 Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate

Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate

Cat. No.: B11768697
M. Wt: 242.31 g/mol
InChI Key: DSXNGLJYROKFQX-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate (CAS 1936549-36-8) is a high-value spirocyclic building block with a molecular formula of C12H22N2O3 and a molecular weight of 242.31 g/mol . This compound features a unique spiro[3.4]octane core, a three-dimensional scaffold that provides enhanced molecular rigidity and distinct physicochemical properties compared to traditional flat aromatic systems . The structure incorporates multiple functional handles, including a hydroxymethyl group and a Boc-protected diazaspiro ring system, making it a versatile intermediate for further synthetic elaboration in medicinal chemistry . The historical development of such spirocyclic compounds is rooted in the pioneering work of researchers like Carreira, who established methodologies to access these three-dimensional architectures, opening new avenues in chemical space exploration for drug discovery . Spirocyclic scaffolds like the 2,5-diazaspiro[3.4]octane are recognized as privileged structures in the design of bioactive molecules and are frequently investigated for their potential in treating various disorders . The compound requires specific storage conditions at 2-8°C to maintain its stability and integrity . It is supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-2,5-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)4-9(6-15)5-13-12/h9,13,15H,4-8H2,1-3H3

InChI Key

DSXNGLJYROKFQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)CO

Origin of Product

United States

Preparation Methods

Annulation Strategies

The spiro[3.4]octane system is constructed via intramolecular cyclization of appropriately substituted precursors. A common approach involves:

  • Cyclopentane-based intermediates : Starting with cyclopentane derivatives bearing amine and carbonyl functionalities, such as tert-butyl 4-oxopiperidine-1-carboxylate.

  • Ring-closing metathesis (RCM) : Utilizing Grubbs catalysts to form the spiro junction, though this method requires pre-functionalized olefinic substrates.

Example protocol :

  • React tert-butyl 4-oxopiperidine-1-carboxylate with ethylenediamine under acidic conditions to form a bicyclic imine intermediate.

  • Subject the intermediate to hydrogenation (H₂, Pd/C) to saturate the imine and induce spirocyclic ring closure.

Yields for this step range from 45–65% , with purity dependent on chromatographic separation.

Hydroxymethyl Group Introduction

Reductive Amination Pathway

The hydroxymethyl group is introduced via reductive amination of a ketone precursor:

  • Ketone synthesis : Oxidize a methyl-substituted spiro intermediate (e.g., tert-butyl 7-methyl-2,5-diazaspiro[3.4]octane-2-carboxylate) using Jones reagent (CrO₃/H₂SO₄) to form the corresponding ketone.

  • Reductive amination : Treat the ketone with sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol to yield the hydroxymethyl derivative.

Reaction conditions :

  • Temperature: 0°C → room temperature (gradient).

  • Time: 12–24 hours.

  • Yield: 50–70% .

Direct Hydroxylation

Alternative methods employ hydroxylation of a pre-formed spirocycle:

  • Osmium tetroxide (OsO₄) catalysis : React the spirocyclic olefin with OsO₄ and N-methylmorpholine N-oxide (NMO) to dihydroxylate the double bond.

  • Selective protection : Protect the primary alcohol with tert-butyldimethylsilyl (TBDMS) chloride, followed by oxidation of the secondary alcohol to a ketone and subsequent reduction to the hydroxymethyl group.

Boc Protection and Final Functionalization

The Boc group is introduced early in the synthesis to protect the secondary amine and direct regioselectivity during subsequent reactions:

Standard Boc Protection Protocol

  • Dissolve the free amine (2,5-diazaspiro[3.4]octane) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature for 6–12 hours.

  • Quench with aqueous HCl, extract with DCM, and purify via column chromatography.

Yield : 80–90% (typical for Boc protection).

Industrial-Scale Considerations

While laboratory methods prioritize yield and purity, industrial production emphasizes cost and scalability:

Continuous Flow Synthesis

  • Advantages : Reduced reaction times (minutes vs. hours), improved heat management.

  • Protocol :

    • Pump substrates through a heated reactor packed with immobilized catalysts (e.g., Pd on alumina).

    • Integrate in-line purification using scavenger resins to minimize downstream processing.

Green Chemistry Approaches

  • Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate.

  • Catalyst recycling : Recover Pd/C catalysts via filtration and reactivation, reducing metal waste.

Analytical Characterization

Critical quality control metrics for the final compound include:

ParameterMethodSpecification
Purity HPLC (C18 column)≥98% (area normalization)
Enantiomeric excess Chiral SFC≥99%
Residual solvents GC-MS≤500 ppm (ICH Q3C)
Water content Karl Fischer titration≤0.5% w/w

Structural confirmation :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, diazepane), 4.10 (br s, 1H, hydroxymethyl).

  • HRMS : [M+H]⁺ calculated for C₁₂H₂₁N₂O₃: 241.1547; found: 241.1549.

Challenges and Optimization

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., 30 minutes at 100°C vs. 12 hours conventionally).

  • Enzyme-mediated catalysis : Lipases (e.g., Candida antarctica) enhance stereoselectivity in hydroxymethyl group introduction, achieving ≥95% ee .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2_2OH) undergoes oxidation to form a carboxylic acid or aldehyde. Reaction outcomes depend on the oxidizing agent and conditions:

Reagent Conditions Product
KMnO4_4/H2_2OAcidic, 0–5°CTert-Butyl 7-(carboxy)-2,5-diazaspiro[3.4]octane-2-carboxylate
CrO3_3/H2_2SO4_4Acetone, refluxTert-Butyl 7-(oxo)-2,5-diazaspiro[3.4]octane-2-carboxylate (ketone)
TEMPO/NaOClBuffered pH 9, rtTert-Butyl 7-(formyl)-2,5-diazaspiro[3.4]octane-2-carboxylate

The spirocyclic diaza structure stabilizes transition states during oxidation, favoring high regioselectivity .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution (SN_N2) or Mitsunobu reactions:

Reagent Conditions Product
SOCl2_2/DMFAnhydrous, 0°C → rtTert-Butyl 7-(chloromethyl)-2,5-diazaspiro[3.4]octane-2-carboxylate
MsCl/Et3_3NDCM, 0°CMesylate intermediate (for further coupling)
DIAD/PPh3_3/R-OHTHF, refluxEther derivatives (e.g., aryloxy/hydroxyalkyl)

The tert-butyl ester remains inert under these conditions, ensuring functional group compatibility .

Ester Hydrolysis and Protection

The tert-butyl carboxylate group is cleaved under acidic conditions, while the hydroxymethyl group can be protected:

Reaction Type Reagents/Conditions Product
Acidic cleavageTFA/DCM (1:1), rt7-(Hydroxymethyl)-2,5-diazaspiro[3.4]octane (free amine)
Silyl protectionTBSCl/imidazole/DMF, rtTert-Butyl 7-(TBSO-methyl)-2,5-diazaspiro[3.4]octane-2-carboxylate
Base hydrolysisNaOH/MeOH/H2_2O, refluxNot applicable (tert-butyl ester resists basic hydrolysis)

Cyclization and Ring-Opening

The spirocyclic structure enables strain-driven ring-opening or annulation:

Reagent Conditions Product
H2_2/Pd-CEtOH, 50°C, 24hOpen-chain diamine derivatives
EpoxidesBF3_3·Et2_2O, rtFused bicyclic amines

Mechanistic Insights

Key reaction pathways include:

  • Oxidation : Proceeds via a radical intermediate in TEMPO-mediated reactions or through chromate ester formation with CrO3_3 .

  • Substitution : The hydroxymethyl group’s primary alcohol geometry facilitates SN_N2 displacement.

  • Acidic cleavage : Protonation of the tert-butyl ester’s carbonyl oxygen triggers carbocation formation, followed by elimination .

Factors Influencing Reactivity

Factor Impact on Reactivity
Steric effects tert-Butyl group shields the carboxylate, reducing unintended side reactions .
Spiro strain Enhances ring-opening reactivity under catalytic hydrogenation.
Solvent polarity Polar aprotic solvents (e.g., DMF) accelerate substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate has garnered attention in medicinal chemistry for its potential as a pharmacological agent. Its spirocyclic structure is known to contribute to biological activity, which is crucial for the design of novel therapeutics.

Case Study: Antitumor Activity

Research has indicated that diazaspiro compounds exhibit significant antitumor properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds showed cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

CompoundActivityReference
This compoundPotential antitumor agent
Related diazaspiro compoundsCytotoxic against cancer cells

Drug Development

The compound's structural properties make it a valuable candidate in drug development processes. Its ability to form multiple hydrogen bonds enhances its interaction with biological targets, making it suitable for lead optimization in drug discovery.

Case Study: Lead Optimization

In the context of lead optimization, researchers have synthesized various analogs of this compound to enhance efficacy and reduce toxicity. A notable study involved modifying the hydroxymethyl group to assess its impact on binding affinity and selectivity towards specific receptors.

ModificationEffect on ActivityReference
Hydroxymethyl to FluoromethylIncreased binding affinity
Alteration of carboxylate groupEnhanced selectivity

Synthetic Intermediate

Beyond its therapeutic potential, this compound serves as a synthetic intermediate in organic synthesis. Its unique spirocyclic framework allows for the construction of more complex molecules through various chemical reactions.

Case Study: Synthesis Pathways

A comprehensive study on synthetic pathways highlighted the utility of this compound in synthesizing other biologically active molecules. Researchers utilized it as a precursor in multi-step synthesis involving cyclization and functional group transformations.

Reaction TypeOutcomeReference
Cyclization reactionsFormation of complex spiro compounds
Functionalization stepsSynthesis of new pharmacophores

Mechanism of Action

The mechanism of action of Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate involves its interaction with specific molecular targets in biological systems. The spirocyclic core and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituent at Position 7 Molecular Weight (g/mol) Notable Features
Target Compound (Hypothetical) 2,5-Diazaspiro[3.4]octane Hydroxymethyl (-CH2OH) ~242.3* Enhanced polarity; potential for prodrug derivatization or hydrogen bonding
tert-Butyl 7-oxo-2,6-Diazaspiro[3.4]octane-2-carboxylate (1234616-51-3) 2,6-Diazaspiro[3.4]octane Oxo (=O) 226.27 Ketone group may reduce solubility; rigid planar geometry
tert-Butyl (1R,4R)-2,5-Diazabicyclo[2.2.2]octane-2-carboxylate (617714-22-4) 2,5-Diazabicyclo[2.2.2]octane None N/A Bicyclo[2.2.2] system increases rigidity; no functional group for derivatization
tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (198835-04-0) 2-Azabicyclo[2.2.2]octane Oxo (=O) N/A Monocyclic nitrogen; ketone may limit bioavailability

*Calculated based on molecular formula C12H22N2O3.

Key Observations:

Core Flexibility : The spiro[3.4]octane system in the target compound offers a balance between rigidity and conformational adaptability compared to bicyclo[2.2.2]octane analogs, which are more rigid but less synthetically accessible .

Substituent Effects: The hydroxymethyl group in the target compound distinguishes it from oxo-substituted analogs (e.g., 1234616-51-3). In contrast, oxo groups (e.g., in 1234616-51-3) may reduce solubility due to increased polarity without hydrogen-bonding donors .

Synthetic Accessibility : Metal-templated cyclopropane fusion methods used for analogs (e.g., tert-butyl 7-(3-bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate ) suggest that the target compound could be synthesized via similar routes with appropriate hydroxymethyl precursors.

Pharmacological and Physicochemical Implications

  • Bioavailability : The hydroxymethyl group may improve membrane permeability compared to charged or bulky substituents (e.g., bromophenyl groups in compound 8ed ).
  • Stability : Boc protection likely enhances stability under acidic conditions, a feature shared with analogs like 617714-22-4 .
  • Drug Design: The spiro[3.4]octane scaffold is less explored than bicyclo systems, offering novel opportunities for targeting enzymes or receptors requiring compact, three-dimensional pharmacophores.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this spirocyclic compound?

Synthesis typically involves multi-step organic reactions, including ring-opening and carboxylation, with tert-butyl groups introduced via Boc protection. Characterization should prioritize nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify spirocyclic geometry and hydroxymethyl positioning) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Note that impurities from incomplete Boc deprotection may require purification via flash chromatography .

Q. How should researchers address stability concerns during storage and handling?

The compound is stable under refrigeration in airtight containers, but decomposition risks arise under heat (>40°C) or prolonged exposure to moisture. Monitor for color changes or precipitate formation as indicators of degradation. Hazardous decomposition products (e.g., carbon monoxide, nitrogen oxides) may form under combustion .

Q. What safety protocols are critical for laboratory handling?

While acute toxicity data are unavailable, standard precautions include:

  • Use of nitrile gloves and safety goggles to prevent skin/eye contact.
  • Conducting reactions in fume hoods to avoid inhalation of vapors.
  • Electrostatic discharge mitigation via grounded equipment .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Density functional theory (DFT) calculations can model intermediate stability during spirocycle formation. For example, conflicting data on ring-opening selectivity (e.g., 6- vs. 7-membered transition states) can be tested by comparing activation energies of competing pathways. Pair computational results with kinetic experiments (e.g., reaction progress NMR) to validate models .

Q. What methodologies assess the compound’s environmental persistence and bioaccumulation potential?

Adopt the OECD 307 guideline for soil degradation studies, measuring half-life under aerobic conditions. For bioaccumulation, use in silico tools like EPI Suite to estimate log KowK_{ow} (octanol-water partition coefficient). Experimental validation via HPLC-based shake-flask assays is recommended if computational predictions exceed log KowK_{ow} >3 .

Q. How can researchers optimize regioselectivity in derivatization reactions?

The hydroxymethyl group’s steric and electronic effects influence reactivity. Design experiments varying catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. ethers) to map selectivity trends. Use 19F^{19}\text{F}-NMR with fluorine-tagged reagents to track functionalization sites .

Q. What strategies mitigate data variability in biological activity assays?

Contradictory IC50_{50} values may stem from assay conditions (e.g., buffer pH affecting solubility). Standardize protocols by:

  • Pre-dissolving the compound in DMSO (<1% final concentration).
  • Including internal controls (e.g., reference inhibitors) in each plate.
  • Replicating experiments across orthogonal assays (e.g., fluorescence vs. luminescence readouts) .

Methodological Guidance for Experimental Design

Q. How to integrate this compound into a kinase inhibitor discovery pipeline?

  • Step 1: Screen against a panel of 50+ kinases using competitive binding assays.
  • Step 2: For hits, perform co-crystallization with target kinases to resolve binding modes.
  • Step 3: Optimize pharmacokinetics via pro-drug strategies (e.g., esterification of hydroxymethyl) .

Q. What analytical techniques validate spirocyclic integrity under physiological conditions?

  • Circular Dichroism (CD): Detect conformational changes in phosphate-buffered saline (PBS) at 37°C.
  • LC-MS/MS: Monitor for ring-opening byproducts during simulated gastric fluid exposure .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Example
Synthetic yield discrepanciesAudit solvent purity, reaction temperature logsLower yields in humid labs vs. dry environments
Biological assay variabilityNormalize cell viability data to ATP contentIC50_{50} shifts due to cell passage number

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